

An In-Depth Technical Guide to N-(4-Bromophenyl)-4-chlorobenzamide

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Compound of Interest

Compound Name: *N*-(4-Bromophenyl)-4-chlorobenzamide

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Abstract

This technical guide provides a comprehensive overview of **N-(4-Bromophenyl)-4-chlorobenzamide**, a synthetic amide with potential applications in medicinal chemistry and materials science. This document details its chemical identity, synthesis protocols, and spectral characterization. Furthermore, it explores its putative biological activities, including antimicrobial and antiproliferative effects, and discusses the potential mechanisms of action that warrant further investigation.

Chemical Identity and Properties

N-(4-Bromophenyl)-4-chlorobenzamide is a halogenated benzanilide derivative. Its chemical structure features a central amide linkage connecting a 4-bromophenyl group and a 4-chlorobenzoyl moiety.

Property	Value	Reference
IUPAC Name	N-(4-bromophenyl)-4-chlorobenzamide	[1][2]
CAS Number	7461-40-7	[1]
Molecular Formula	C ₁₃ H ₉ BrClNO	[2]
Molecular Weight	310.57 g/mol	[2]
Canonical SMILES	<chem>C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl</chem>	[2]
InChIKey	UXIPSAOJUBTGRM-UHFFFAOYSA-N	[2]

Synthesis and Characterization

The primary synthetic route to **N-(4-Bromophenyl)-4-chlorobenzamide** involves the acylation of 4-bromoaniline with 4-chlorobenzoyl chloride.

Experimental Protocol: Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide

Materials:

- 4-Bromoaniline
- 4-Chlorobenzoyl chloride
- Triethylamine (or pyridine)
- Dichloromethane (DCM), anhydrous

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

- Add triethylamine (1.1 equivalents) to the solution and stir.
- Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at room temperature.
- Stir the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water, followed by a wash with a dilute hydrochloric acid solution, and finally with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **N-(4-Bromophenyl)-4-chlorobenzamide** by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data for Characterization

The structure of the synthesized **N-(4-Bromophenyl)-4-chlorobenzamide** can be confirmed by various spectroscopic methods.

Spectroscopic Data	Observed Peaks/Signals
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 10.35 (s, 1H, -NH-), 7.96-7.90 (m, 2H, Ar-H), 7.85-7.67 (m, 2H, Ar-H), 7.60-7.49 (m, 5H, Ar-H).[3]
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ 165.3, 138.2, 135.2, 132.5, 132.1, 128.7, 128.2, 122.7, 115.6.[3]
Mass Spectrometry (EI)	m/z: [M+H] ⁺ 276.27 (for the non-chlorinated analog N-(4-bromophenyl)benzamide).[3] The expected m/z for the titled compound would be higher due to the chlorine atom.
Infrared (IR) Spectroscopy	Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II) are expected.

Biological Activities and Mechanism of Action

Preliminary studies on benzamide derivatives suggest that **N-(4-Bromophenyl)-4-chlorobenzamide** may possess noteworthy biological activities.

Antimicrobial Activity

Benzamide scaffolds are known to exhibit antimicrobial properties.[3] While specific MIC values for **N-(4-Bromophenyl)-4-chlorobenzamide** are not extensively reported, related benzamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-benzamide derivatives have demonstrated MIC values as low as 3.12 µg/mL against *E. coli* and 6.25 µg/mL against *B. subtilis*. [3] The proposed mechanism for some benzamides involves the disruption of bacterial cell wall synthesis.[4]

Antiproliferative Activity

The antiproliferative potential of **N-(4-Bromophenyl)-4-chlorobenzamide** is an area of active research. Studies on similar benzamide-containing compounds have indicated cytotoxic effects against various cancer cell lines.[5] For example, some benzamide derivatives have been shown to inhibit the proliferation of MCF-7 breast cancer cells.[4] The presence of halogen atoms on the aromatic rings is often associated with enhanced cytotoxic activity.

Postulated Mechanism of Action

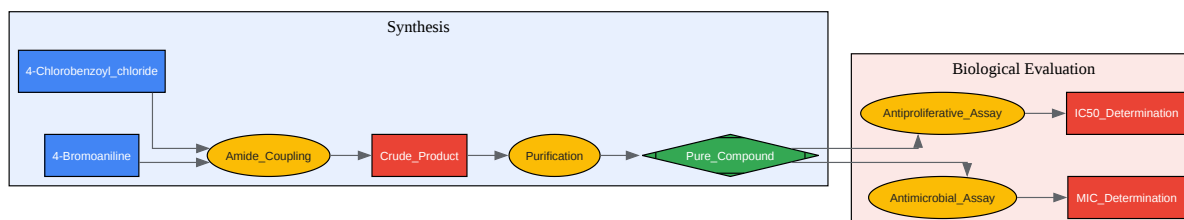
The precise mechanism of action for **N-(4-Bromophenyl)-4-chlorobenzamide** is yet to be fully elucidated. However, based on the activities of related compounds, several hypotheses can be proposed:

- **Enzyme Inhibition:** The compound may act as an inhibitor for enzymes crucial for microbial survival or cancer cell proliferation.
- **Disruption of Cellular Structures:** Interference with the integrity of microbial cell walls or the cytoskeleton of cancer cells is a possible mechanism.[4]
- **Interaction with Nucleic Acids:** The planar aromatic structures may allow for intercalation with DNA, leading to inhibition of replication and transcription.

Further research is required to validate these hypotheses and to identify the specific molecular targets of **N-(4-Bromophenyl)-4-chlorobenzamide**.

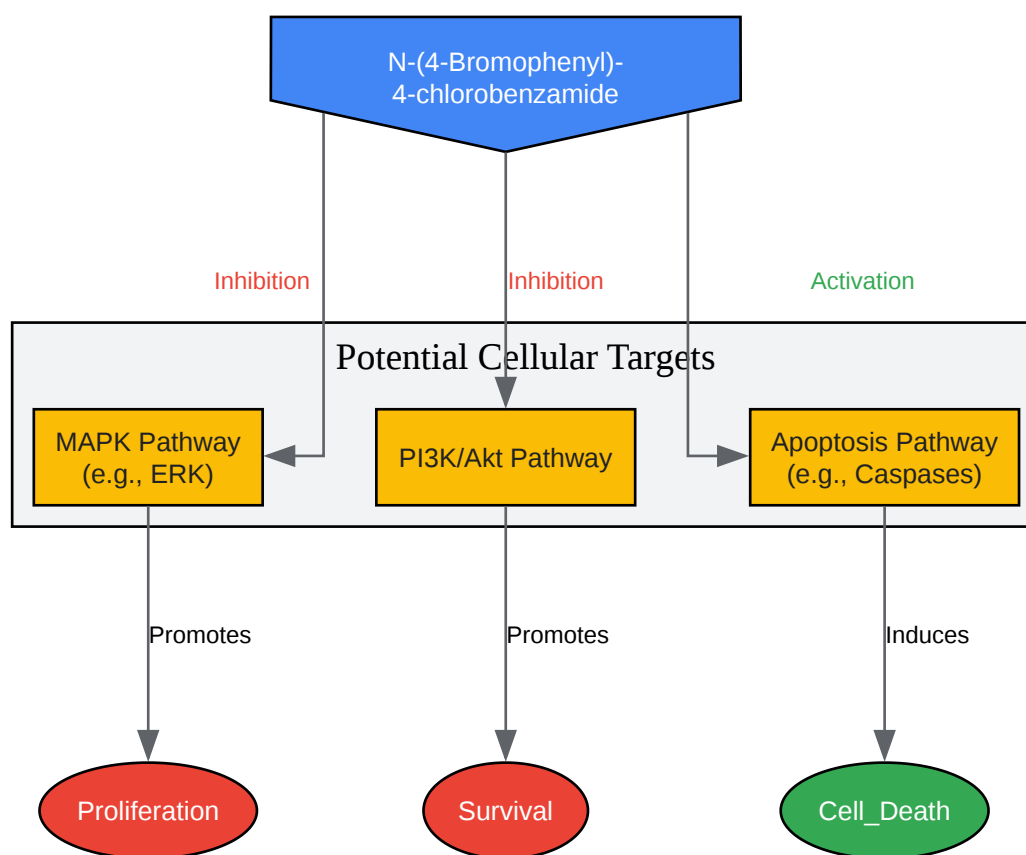
Experimental Workflows and Signaling Pathways

To facilitate further research, a generalized workflow for the synthesis and evaluation of **N-(4-Bromophenyl)-4-chlorobenzamide** is presented below. As no specific signaling pathways have been definitively associated with this compound, a hypothetical pathway involving common cancer-related signaling cascades is depicted for illustrative purposes.



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A generalized workflow for the synthesis and biological evaluation of **N-(4-Bromophenyl)-4-chlorobenzamide**.



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A hypothetical signaling pathway potentially modulated by **N-(4-Bromophenyl)-4-chlorobenzamide**.

Future Directions

N-(4-Bromophenyl)-4-chlorobenzamide represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

- **Detailed Biological Screening:** Comprehensive in vitro and in vivo studies are necessary to fully characterize its antimicrobial and anticancer activities and to determine its therapeutic index.
- **Mechanism of Action Studies:** Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its rational development.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of a library of analogs will help in identifying the key structural features required for optimal biological

activity and in optimizing its pharmacological properties.

Conclusion

This technical guide has summarized the current knowledge on **N-(4-Bromophenyl)-4-chlorobenzamide**. While its synthesis is straightforward, a detailed understanding of its biological properties and mechanism of action is still in its early stages. The preliminary indications of antimicrobial and antiproliferative activities make it an intriguing candidate for further investigation in the fields of drug discovery and development.

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